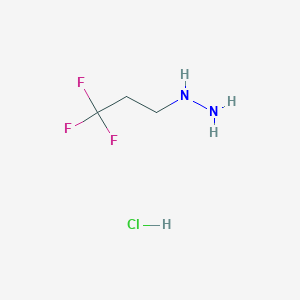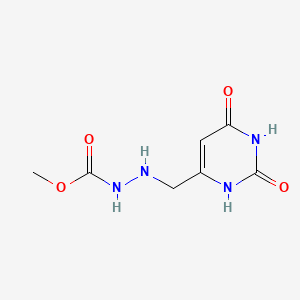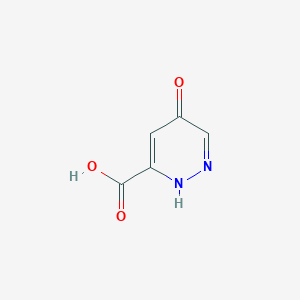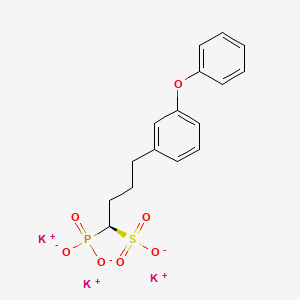![molecular formula C20H16FN3O2 B15246021 5-Cyclopropyl-2-((3'-fluoro-[2,4'-bipyridin]-5-yl)amino)benzoic acid](/img/structure/B15246021.png)
5-Cyclopropyl-2-((3'-fluoro-[2,4'-bipyridin]-5-yl)amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropyl-2-((3’-fluoro-[2,4’-bipyridin]-5-yl)amino)benzoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl group, a fluorinated bipyridine moiety, and a benzoic acid core, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-2-((3’-fluoro-[2,4’-bipyridin]-5-yl)amino)benzoic acid typically involves multiple steps, including the formation of the bipyridine core, introduction of the fluorine atom, and coupling with the benzoic acid derivative. Common synthetic routes may involve:
Formation of Bipyridine Core: This step often involves the coupling of pyridine derivatives under conditions such as palladium-catalyzed cross-coupling reactions.
Fluorination: Introduction of the fluorine atom can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.
Coupling with Benzoic Acid: The final step involves coupling the fluorinated bipyridine with a benzoic acid derivative using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclopropyl-2-((3’-fluoro-[2,4’-bipyridin]-5-yl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated bipyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted bipyridine derivatives.
Applications De Recherche Scientifique
5-Cyclopropyl-2-((3’-fluoro-[2,4’-bipyridin]-5-yl)amino)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 5-Cyclopropyl-2-((3’-fluoro-[2,4’-bipyridin]-5-yl)amino)benzoic acid involves its interaction with specific molecular targets. The fluorinated bipyridine moiety allows for strong binding to metal ions, making it a potential ligand for metal-catalyzed reactions. Additionally, the compound may interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzoic Acid Derivatives: These compounds share a similar benzoic acid core but differ in their substituents, leading to different chemical and biological properties.
Fluorinated Bipyridines: Compounds with similar bipyridine cores but different substituents, affecting their binding properties and reactivity.
Uniqueness
5-Cyclopropyl-2-((3’-fluoro-[2,4’-bipyridin]-5-yl)amino)benzoic acid is unique due to its combination of a cyclopropyl group, a fluorinated bipyridine moiety, and a benzoic acid core
Propriétés
Formule moléculaire |
C20H16FN3O2 |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
5-cyclopropyl-2-[[6-(3-fluoropyridin-4-yl)pyridin-3-yl]amino]benzoic acid |
InChI |
InChI=1S/C20H16FN3O2/c21-17-11-22-8-7-15(17)18-6-4-14(10-23-18)24-19-5-3-13(12-1-2-12)9-16(19)20(25)26/h3-12,24H,1-2H2,(H,25,26) |
Clé InChI |
HPJXEBARLZDXCG-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC(=C(C=C2)NC3=CN=C(C=C3)C4=C(C=NC=C4)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(3,5-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245939.png)





![[(3aR,4R,6R,6aR)-2,2-dimethyl-4-(3-oxo-5-sulfanylidene-1,2,4-triazin-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B15245993.png)


![Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B15246019.png)

![tert-Butyl (3-cyclopropyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate](/img/structure/B15246034.png)
![Methyl1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B15246037.png)

